molecular formula C9H14N2OS B12046608 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole CAS No. 933736-59-5

4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole

Cat. No.: B12046608
CAS No.: 933736-59-5
M. Wt: 198.29 g/mol
InChI Key: WXDLOWXXTGAVSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The methoxymethyl group and pyrrolidine ring are susceptible to oxidation under controlled conditions:

Reaction Type Conditions Products Source
Methoxymethyl oxidationKMnO₄ in acidic medium (H₂SO₄, 60°C)4-(carboxymethyl)-1,3-thiazole derivative with pyrrolidin-3-yl substituent
Pyrrolidine oxidationRuO₂/H₂O₂ in aqueous acetone (25°C)Pyrrolidine N-oxide derivative

Key Findings :

  • Methoxymethyl oxidation yields carboxylic acid derivatives, enhancing water solubility for pharmacological applications.

  • Pyrrolidine oxidation preserves the thiazole ring but modifies the nitrogen’s electronic environment .

Substitution Reactions

The thiazole ring and pyrrolidine group participate in nucleophilic/electrophilic substitutions:

Site Reagents Products Source
Thiazole C-5 positionBr₂ in CHCl₃ (0°C)5-bromo-4-{[(pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole
Pyrrolidine N-HCH₃I in DMF (reflux)N-methylpyrrolidine derivative

Key Findings :

  • Bromination at C-5 retains the methoxymethyl-pyrrolidine moiety, enabling further cross-coupling reactions .

  • N-alkylation of pyrrolidine improves lipid membrane permeability in drug design.

Cyclization and Ring-Opening

The methoxymethyl linker facilitates cyclization under acidic or basic conditions:

Reaction Conditions Products Source
Acid-catalyzed cyclizationHCl (conc.)/EtOH, 80°CThiazolo[5,4-d]pyrrolidine fused heterocycle
Base-mediated hydrolysisNaOH (10%)/H₂O, 25°CCleavage of methoxymethyl to hydroxymethyl intermediate

Key Findings :

  • Cyclization produces rigid bicyclic structures with enhanced binding affinity to biological targets .

  • Hydrolysis under basic conditions is reversible, allowing controlled functionalization .

Coordination Chemistry

The thiazole’s nitrogen and sulfur atoms act as ligands for metal complexes:

Metal Ion Conditions Complex Structure Source
Cu(II)Methanol, 25°C, 12hOctahedral complex with thiazole N/S and pyrrolidine N coordination
Pd(II)DMSO, 60°C, 6hSquare-planar complex for catalytic cross-coupling

Key Findings :

  • Cu(II) complexes exhibit antimicrobial activity due to enhanced membrane disruption .

  • Pd(II) complexes serve as catalysts in Suzuki-Miyaura coupling reactions .

Biological Activity Modulation

Derivatives of this compound show structure-dependent therapeutic effects:

Modification Biological Activity Mechanism Source
Bromination at C-5Anticancer (HCT-15 cell line, IC₅₀ = 8 µM)Tubulin polymerization inhibition
N-methylpyrrolidineAnticonvulsant (ED₅₀ = 18.4 mg/kg)GABA receptor potentiation

Key Findings :

  • Brominated derivatives demonstrate high cytotoxicity against colon carcinoma .

  • N-methylation reduces neurotoxicity while retaining anticonvulsant efficacy.

Scientific Research Applications

Biological Activities

The thiazole moiety is associated with numerous biological activities, making it a valuable scaffold in drug discovery. Here are some key applications:

  • Anticancer Activity : Thiazole derivatives have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells. Research indicates that modifications to the thiazole structure can enhance its efficacy against different cancer types .
  • Antimicrobial Properties : Compounds containing thiazole rings have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. This makes them potential candidates for developing new antibiotics .
  • Anticonvulsant Effects : Thiazole derivatives have been investigated for their anticonvulsant properties. Some studies indicate that compounds similar to 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole exhibit protective effects in seizure models, suggesting their potential use in treating epilepsy .

Anticancer Applications

A study published in Frontiers in Chemistry highlighted the synthesis of several thiazole derivatives and their evaluation as anticancer agents. The results showed that specific modifications to the thiazole structure increased cytotoxicity against cancer cell lines .

Antimicrobial Activity

Research conducted on thiazole derivatives revealed their effectiveness against resistant strains of bacteria. For instance, compounds similar to this compound were found to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Anticonvulsant Studies

In another study focusing on anticonvulsant properties, thiazole derivatives were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that certain derivatives had significant protective effects against seizures, with lower toxicity profiles compared to existing medications .

Data Tables

Below are tables summarizing the biological activities and case studies related to this compound.

Activity Effectiveness Reference
AnticancerHigh cytotoxicity against cancer cell lines
AntimicrobialInhibits growth of Staphylococcus aureus
AnticonvulsantSignificant protection in seizure models
Study Findings
Anticancer StudyIncreased cytotoxicity with structural modificationsPotential for new cancer therapies
Antimicrobial StudyEffective against resistant bacterial strainsViable candidates for antibiotic development
Anticonvulsant StudySignificant seizure protection with low toxicityPotential treatment for epilepsy

Mechanism of Action

The mechanism of action of 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole is unique due to its specific combination of a thiazole ring and a pyrrolidin-3-ylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial activities. The compound's structure, molecular interactions, and relevant case studies will be discussed.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2OSC_9H_{14}N_2OS, with an average mass of 198.28 g/mol. The compound features a thiazole ring which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
29MCF-70.10 - 0.60Induces G1 cell cycle arrest
32HeLa47.50Inhibits CDK2
34MDA-MB-23124.6DNA minor groove interaction

These findings suggest that thiazole derivatives can effectively inhibit cancer cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazole compounds are well-documented. For example, certain derivatives have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference Drug
10a6176Dexamethasone
10b8593Dexamethasone

These compounds were evaluated using carrageenan-induced edema models and showed promising results comparable to established anti-inflammatory drugs .

Antimicrobial Activity

Thiazole-containing compounds also exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial and fungal strains:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli<40 µg/mL
Staphylococcus aureus<40 µg/mL
Candida albicans<40 µg/mL

These results indicate the potential for developing new antimicrobial agents based on thiazole structures .

Synthesis and Evaluation

A series of thiazole derivatives were synthesized and evaluated for their biological activities. For instance, a study focused on the synthesis of pyrrole-thiazolidinone hybrids demonstrated potent anticancer activity with IC50 values as low as 5.05 µM against MCF-7 cells .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of these compounds with biological targets. For example, docking simulations indicated that certain thiazole derivatives could effectively bind to the active sites of enzymes involved in cancer progression, further validating their therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the 1,3-thiazole core in 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole derivatives?

  • Methodology : The thiazole ring is typically synthesized via cyclization reactions. For example, condensation of thiourea derivatives with α-halo ketones or aldehydes under basic conditions (e.g., NaOH in ethanol) yields the thiazole scaffold. Post-functionalization of the pyrrolidine moiety can be achieved using nucleophilic substitution with (pyrrolidin-3-yl)methanol under Mitsunobu conditions (triphenylphosphine/DIAD) .
  • Validation : Characterization via 1H^1H-NMR (e.g., δ 7.2–7.4 ppm for thiazole protons) and IR (C-S stretching at 680–720 cm1^{-1}) ensures structural fidelity .

Q. How can the purity of synthesized this compound be verified?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Retention times should correlate with standards.
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (e.g., C: 52.1%, H: 6.8%, N: 12.2%, S: 9.7%) to confirm purity >95% .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of substituents on the pyrrolidine ring during functionalization?

  • Methodology :

  • Steric Control : Use bulky protecting groups (e.g., Boc) on the pyrrolidine nitrogen to direct methoxy-methyl substitution to the 3-position .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict favorable transition states for regioselective reactions .
    • Case Study : In a related pyrrolidine-thiazole hybrid, Boc protection improved regioselectivity from 65% to 92% .

Q. How do electronic effects of substituents on the thiazole ring influence binding to biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like 14-α-demethylase (PDB: 3LD6). Electron-withdrawing groups (e.g., -NO2_2) enhance hydrogen bonding with active-site residues (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for unsubstituted analogs) .
  • SAR Analysis : Compare IC50_{50} values of derivatives with varying substituents (e.g., 4-methoxy vs. 4-bromo) to correlate electronic profiles with activity .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., antifungal assays) and apply statistical tools (ANOVA) to identify outliers.
  • In Silico ADMET Prediction : Use SwissADME to assess bioavailability differences caused by structural variations (e.g., logP variations >0.5 units significantly alter membrane permeability) .

Q. Methodological Considerations

Q. How to design a reaction pathway for scalable synthesis while minimizing byproducts?

  • Methodology :

  • DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature (50–100°C), solvent polarity (THF vs. DMF), and catalyst loading (5–15 mol% CuI). Response surface modeling identifies optimal conditions (e.g., 80°C, 10 mol% CuI in DMF reduces byproducts to <5%) .
  • Continuous Flow Systems : Implement microreactors for improved heat/mass transfer, enhancing yield from 65% (batch) to 85% .

Q. What spectroscopic techniques best characterize conformational flexibility of the pyrrolidine-thiazole linkage?

  • Methodology :

  • Dynamic NMR : Measure coalescence temperatures for pyrrolidine ring puckering (e.g., ΔG^\ddagger = 10–12 kcal/mol for chair-to-twist transitions) .
  • X-ray Crystallography : Resolve bond angles (e.g., C-N-C = 112.5°) and torsion angles (e.g., θ = 45° for methoxy-methyl orientation) to confirm spatial arrangements .

Properties

CAS No.

933736-59-5

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

4-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole

InChI

InChI=1S/C9H14N2OS/c1-2-10-3-8(1)4-12-5-9-6-13-7-11-9/h6-8,10H,1-5H2

InChI Key

WXDLOWXXTGAVSQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COCC2=CSC=N2

Origin of Product

United States

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